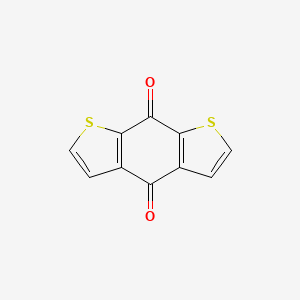

1,7-Dithia-s-indacene-4,8-dione

Description

Molecular Nomenclature and Structural Representation of 1,7-Dithia-s-indacene-4,8-dione

IUPAC Nomenclature: Thieno[3,2-f]Current time information in East Hants, CA.benzothiole-4,8-dione

The compound commonly known as this compound is systematically named Thieno[3,2-f] Current time information in East Hants, CA.benzothiole-4,8-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.govnih.gov This formal name precisely describes the molecule's fused heterocyclic ring system.

Relationship to the s-Indacene (B1235719) Core and Dithiophene Fusion

The structure of this compound is built upon a central s-indacene core. s-Indacene itself is a polycyclic hydrocarbon composed of a fused 5-6-5 membered ring system. core.ac.uk In this compound, two thiophene (B33073) rings are fused to this central s-indacene framework. This fusion of two sulfur-containing aromatic rings (dithiophene) to the indacene core fundamentally influences the molecule's electronic structure and properties.

Significance of the s-Indacene Scaffold in Conjugated Systems

The s-indacene scaffold is a key structural motif in the study of conjugated systems due to its unique electronic characteristics.

Aromaticity and Antiaromaticity in s-Indacene and its Derivatives

s-Indacene is a fascinating molecule in the context of aromaticity. With 12 π-electrons, it is formally an antiaromatic compound according to Hückel's rule (4n π electrons). core.ac.ukacs.org This antiaromatic character is associated with inherent instability and specific magnetic properties, such as paratropic ring currents. core.ac.uk However, the degree of antiaromaticity in s-indacene derivatives can be tuned. core.ac.ukrsc.org Fusion of other aromatic or heterocyclic rings can either decrease or, in some cases, surprisingly enhance the antiaromaticity of the s-indacene core. nih.govacs.org For instance, the fusion of benzothiophene (B83047) has been shown to allow the antiaromaticity of the central s-indacene to reassert itself. rsc.org Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations are often used to quantify the aromatic or antiaromatic character of these systems. rsc.orgrsc.org Studies on various s-indacene derivatives have shown a spectrum of properties ranging from weakly antiaromatic to systems where the antiaromatic character is pronounced. nih.govnih.gov

Role of Thiophene Heteroatoms in Modulating Electronic Characteristics

The presence of thiophene rings, and specifically their sulfur heteroatoms, plays a pivotal role in modulating the electronic characteristics of the entire conjugated system. researchgate.netresearchgate.net Thiophene is an electron-rich heterocycle that can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). rsc.org The fusion of thiophene rings can lead to a narrowing of the HOMO-LUMO gap, which is a critical parameter in determining the optical and electronic properties of a material. researchgate.net In the context of s-indacene derivatives, thiophene fusion has been shown to increase the paratropic character of the central indacene core. researchgate.net The way the thiophene rings are fused to the central scaffold (e.g., syn or anti orientation) can also have a significant impact on the resulting electronic properties. acs.orgacs.org Furthermore, the sulfur atoms in thiophene can participate in non-covalent interactions, which can influence the conformation and planarity of the molecule, further affecting its electronic delocalization. rsc.org

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 33527-21-8 | C10H4O2S2 | 220.27 |

| Thieno[2,3-f] Current time information in East Hants, CA.benzothiole-4,8-dione | 32281-36-0 | C10H4O2S2 | 220.27 |

| Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione | 33527-22-9 | C10H4O2S2 | 220.27 |

| 3-(Hydroxymethyl)thieno[3,2-f] Current time information in East Hants, CA.benzothiole-4,8-dione | Not Available | C11H6O3S2 | 250.3 |

| 2,6-Dithia-s-indacene-4,8-dione (B8244585) | 33527-23-0 | C10H4O2S2 | 220.273 |

Overview of Research Trajectories for Dithia-s-indacene-4,8-dione and Related Architectures

Research into this compound and its related molecular architectures has primarily been driven by their unique electronic and photophysical properties, stemming from a planar, conjugated system. ontosight.ai The core structure, which can also be named benzo[1,2-b:5,4-b']dithiophene-4,8-dione, serves as a versatile building block in several key areas of materials science and chemistry. ontosight.ailookchem.com The primary research trajectories for this compound and its derivatives focus on their application in organic electronics, their role as ligands in organometallic chemistry, and fundamental studies into their structure-property relationships.

A significant area of investigation for dithia-s-indacene-4,8-dione derivatives is in the field of organic electronics . The inherent properties of the conjugated dithiophene system, combined with electron-withdrawing dione (B5365651) groups, make it a promising candidate for various electronic devices. ontosight.ai Compounds with this core structure have been explored as materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ontosight.ai The planarity of the molecule facilitates π-π stacking, which is crucial for charge transport in thin-film devices.

In a specific research endeavor focused on organic solar cells, a derivative, 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione, was utilized as the central acceptor unit in complex W-shaped small molecular acceptors (SMAs). rsc.org In this study, a reference molecule (designated WR) with an A2–D–A1–D–A2 architecture was systematically modified at its terminal acceptor units (A2) to create seven new molecules (W1–W7). rsc.org The objective was to enhance the photovoltaic properties by tuning the electronic energy levels and light-harvesting capabilities. The research demonstrated that these modifications led to a desirable reduction in the HOMO-LUMO energy gap and a red-shift in the absorption maxima, which are critical for improving solar cell efficiency. rsc.org For instance, the W1 molecule showed the lowest energy gap, while W6 and W7 exhibited the highest calculated open-circuit voltages when paired with a standard donor polymer, PTB7-Th. rsc.org

Photovoltaic Properties of Modified Dithia-s-indacene-4,8-dione Based Acceptors

| Molecule | Central Acceptor Unit (A1) | End-Site Acceptor Unit (A2) | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap, eV) | Max Absorption (λ_max, nm) | Open Circuit Voltage (V_OC, eV) |

| WR | 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione | 2-(5,6-difluoro-2-methylene-3-oxo-indan-1-ylidene)-malononitrile | -6.11 | -2.99 | 3.12 | 579 | 1.25 |

| W1 | 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione | Modified A2 | -6.11 | -3.32 | 2.79 | 631 | 1.25 |

| W2 | 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione | Modified A2 | -5.91 | -3.08 | 2.83 | 619 | 1.07 |

| W6 | 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione | Modified A2 | -6.46 | -3.27 | 3.19 | 571 | 1.48 |

| W7 | 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione | Modified A2 | -6.62 | -3.30 | 3.32 | 557 | 1.51 |

Another significant research trajectory involves the use of the dithia-s-indacene framework in organometallic chemistry . Here, the molecule acts as a conjugated heterocyclic spacer or bridging ligand between metal centers. For example, the isomeric 1,5-dithia-s-indacene-4,8-dione has been incorporated into diruthenium ethynyl (B1212043) complexes. researchgate.net Such studies aim to understand the degree of electronic communication and intramolecular electron transfer between the metal termini, which are mediated by the electronic properties of the bridging ligand. The dithia-s-indacene core provides a rigid, co-planar structure that facilitates strong electronic coupling, a property of fundamental interest for the development of molecular wires and materials with novel redox properties. researchgate.net

Finally, a third avenue of research focuses on fundamental structure-property studies of s-indacene and its heteroatom-containing analogues. Researchers have developed modular synthetic methods to create various derivatives, such as hexaaryl-s-indacenes, to systematically investigate how substituent effects modulate the molecular structure, frontier molecular orbital (MO) energy levels, and the degree of antiaromaticity. nih.gov These fundamental investigations are crucial for a deeper understanding of the electronic nature of the s-indacene core and for rationally designing new molecules with tailored optical and electronic properties for future applications in optoelectronics. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

33527-21-8 |

|---|---|

Molecular Formula |

C10H4O2S2 |

Molecular Weight |

220.3 g/mol |

IUPAC Name |

thieno[3,2-f][1]benzothiole-4,8-dione |

InChI |

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)10-6(7)2-4-14-10/h1-4H |

InChI Key |

NIJSWSKJHMSEGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC2=C1C(=O)C3=C(C2=O)SC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,7 Dithia S Indacene 4,8 Dione and Its Derivatives

Key Synthetic Routes to the 1,7-Dithia-s-indacene-4,8-dione Core

The central tricyclic ring system of this compound is assembled through various synthetic approaches, primarily involving the formation of the two thiophene (B33073) rings fused to a central quinonoid core.

Multi-Step Synthesis through Indacenedione Precursors

While direct synthesis from a pre-formed s-indacenedione is not the most documented method, a foundational multi-step approach builds the dithia-s-indacene core from acyclic or simple cyclic precursors. A notable high-efficiency method starts with the synthesis of the parent benzo[1,2-b:4,5-b']dithiophene-4,8-dione, which is the formal name for this compound. This process involves constructing the fused thiophene rings onto a central six-membered ring precursor, effectively creating the indacenedione-like scaffold in situ. One patented method reports the synthesis of the core structure as the initial step before subsequent functionalization. masterorganicchemistry.com

Intramolecular Friedel-Crafts Acylation Approaches

Intramolecular Friedel-Crafts acylation is a powerful strategy for forming cyclic ketones, particularly in the synthesis of polycyclic aromatic systems. semanticscholar.org This reaction involves the cyclization of a molecule containing both an aromatic ring (the nucleophile) and a tethered acyl group (the electrophile), typically an acyl chloride or a carboxylic acid, in the presence of a strong acid or Lewis acid catalyst. semanticscholar.orgsigmaaldrich.comorganic-chemistry.org

For the synthesis of this compound, a hypothetical but chemically sound approach would involve a precursor containing two thiophene rings linked by a central aromatic or aliphatic bridge, with carboxylic acid groups positioned to allow for double cyclization. For instance, a suitably substituted dithienyl dicarboxylic acid could undergo a double intramolecular Friedel-Crafts acylation to form the two ketone functionalities and complete the tricyclic core. The efficiency of such ring-closing reactions is often high because the nucleophile and electrophile are held in close proximity, effectively increasing the local concentration. semanticscholar.org

Common reagents used to promote such cyclizations include polyphosphoric acid (PPA) or strong acids like sulfuric acid when starting from carboxylic acids. semanticscholar.org Alternatively, converting the carboxylic acids to acyl chlorides allows the use of Lewis acids like aluminum chloride (AlCl₃). sigmaaldrich.com

Synthesis of Functionalized this compound Intermediates

Functionalization of the this compound core, particularly through halogenation, is crucial for creating intermediates used in cross-coupling reactions to build more complex organic materials.

Preparation of Halogenated Derivatives (e.g., 2,6-Dibromo-1,7-dithia-s-indacene-4,8-dione)

The direct bromination of the parent this compound is an effective method for producing its halogenated derivatives. A high-efficiency synthesis for 2,6-dibromobenzo[1,2-b:4,5-b']dithiophene-4,8-dione (the dibromo derivative of the target compound) has been developed. masterorganicchemistry.com This method involves a two-step process: first, the synthesis of the core dione (B5365651), followed by its bromination. masterorganicchemistry.com This approach is noted for significantly improving the yield of the final dibrominated product compared to previous methods, which suffered from complex operations and low yields (typically 30-40%). masterorganicchemistry.com

| Reactant | Product | Key Feature | Reported Yield Improvement |

| This compound | 2,6-Dibromo-1,7-dithia-s-indacene-4,8-dione | Direct Bromination | Significantly improves upon previous 30-40% yields masterorganicchemistry.com |

Double Lithiation and Electrophilic Bromination Strategies

A well-established method for the selective functionalization of heterocyclic compounds is directed ortho-metalation followed by quenching with an electrophile. For thiophene and its fused-ring derivatives, the protons alpha to the sulfur atom are the most acidic and can be readily removed by a strong base.

A plausible strategy for the synthesis of 2,6-dibromo-1,7-dithia-s-indacene-4,8-dione involves a double lithiation. In a closely related system, thieno[3,2-b]thiophene (B52689), treatment with two molar equivalents of butyllithium (B86547) results in the formation of a 2,5-dilithiated derivative. semanticscholar.orgscispace.comrsc.org This dilithiated intermediate can then be reacted with a suitable electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce bromine atoms at these positions. semanticscholar.orgscispace.comrsc.org This strategy offers high regioselectivity for introducing substituents onto the thiophene rings of the fused system.

Table of Proposed Reaction Steps:

| Step | Description | Reagents | Intermediate/Product |

| 1 | Double Lithiation | This compound, 2 eq. n-Butyllithium | 2,6-Dilithio-1,7-dithia-s-indacene-4,8-dione |

| 2 | Electrophilic Bromination | Dilithiated Intermediate, Electrophilic Bromine Source (e.g., Br₂) | 2,6-Dibromo-1,7-dithia-s-indacene-4,8-dione |

Derivatization from Thiophene Carboxylic Acid Precursors

The synthesis could begin with the bromination of a thiophene-2-carboxylic acid derivative. The resulting brominated thiophene carboxylic acid can then serve as a building block. A plausible multi-step sequence would involve coupling two of these units and then inducing a double intramolecular Friedel-Crafts acylation to form the final tricyclic dione. The bromination of thieno[3,2-b]thiophene-2-carboxylic acid is known to produce tetrabromo derivatives, indicating the feasibility of halogenating such precursors. ossila.com This approach allows for the early introduction of functional groups that are carried through to the final product.

Modular Synthetic Strategies for Diversified Structures

Modular synthetic strategies are pivotal in creating a diverse library of this compound derivatives. These approaches involve the systematic assembly of different molecular building blocks, allowing for precise control over the final structure and properties of the molecule.

One prominent modular approach involves the synthesis of copolymers where the benzodithiophene-4,8-dione (BDD) unit acts as a core acceptor moiety. researchgate.net By combining this acceptor with various donor segments, a range of donor-acceptor (D-A) copolymers can be synthesized. For instance, a series of BDD-based copolymers have been designed and synthesized for use as donor materials in polymer solar cells. researchgate.net In these structures, the BDD unit is alternated with different donor units, such as indacenodithiophene and dithienosilole, to fine-tune the electronic and optical properties of the resulting polymers. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is another powerful tool in the modular synthesis of derivatives. mdpi.com This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the core this compound structure, functionalized with a halide (e.g., bromide), and a variety of boronic acids or esters. mdpi.com This method allows for the introduction of diverse aryl or heteroaryl substituents at specific positions, leading to a wide array of functionalized biaryl systems. mdpi.com The choice of the coupling partner directly influences the electronic properties, solubility, and solid-state packing of the final compound.

Furthermore, general synthetic strategies for producing functionalized thiophene derivatives, which are the building blocks of the indacenedithiophene core, contribute to the modular approach. researchgate.net By employing various reactions that depend on the reactivity of substituents on the thiophene nucleus, a multitude of versatile thiophene synthons can be generated. researchgate.net These pre-functionalized thiophenes can then be used in the construction of the larger indacenedithiophene skeleton, embedding desired functionalities from the ground up.

Regioselective Control in Synthesis of Indacenedithiophene Isomers

Regioselectivity is a critical aspect in the synthesis of indacenedithiophene isomers, as the relative orientation of the thiophene rings significantly impacts the molecular geometry and electronic properties. The two primary isomers are the syn and anti isomers, where the sulfur atoms of the two thiophene rings are on the same or opposite sides of the central benzene (B151609) ring, respectively.

Achieving regioselective control allows for the targeted synthesis of either the syn or anti isomer, which is crucial for structure-property relationship studies and for optimizing device performance. The synthetic routes often involve multi-step sequences where the key step for controlling regiochemistry is the formation of the dithiophene core. The choice of starting materials and reaction conditions can direct the cyclization to favor one isomer over the other. While the specific mechanisms for achieving high regioselectivity can be complex and substrate-dependent, they often rely on steric and electronic effects of the substituents on the precursor molecules. The ability to selectively synthesize these isomers is a significant advancement in the field, enabling a deeper understanding of how isomerism affects the material's performance in electronic applications.

Design and Synthesis of Isomeric Monomers Based on Benzodithiophene-4,8-dione Units

The design and synthesis of isomeric monomers based on benzodithiophene-4,8-dione (BDD) units are driven by the goal of fine-tuning the optoelectronic properties of polymers for applications such as electrochromic devices and organic solar cells. researchgate.netrsc.org A key strategy in this area is modifying the orientation of the thiophene rings within the monomer structure. rsc.org

One study focused on the design and synthesis of two pairs of donor-acceptor-donor (D-A-D) type isomeric monomers. rsc.org In these monomers, the orientation of the thiophene ring and the conjugation length of the molecular backbone were systematically varied. rsc.org These subtle structural modifications were found to have a significant impact on the optical and electrochemical properties, as well as the polymerization behavior of the monomers. rsc.org For example, different isomers exhibited distinct onset oxidation potentials and absorption maxima. rsc.org

The general synthetic approach for these monomers often starts with a core BDD unit, which is then functionalized by attaching different donor groups. The synthesis of novel BDD-based copolymers for polymer solar cells illustrates this approach, where the same BDD acceptor moiety is combined with different donor segments to create a series of polymers with tailored properties. researchgate.net The synthesis typically involves cross-coupling reactions, such as Stille or Suzuki coupling, to connect the donor and acceptor units.

The research findings highlight the importance of isomeric purity and the ability to selectively synthesize specific isomers to achieve desired material properties. The electrochemical and optical properties of the resulting polymers are highly dependent on the monomer structure, demonstrating that the strategic design of isomeric monomers is a powerful tool for developing high-performance organic electronic materials. rsc.org

| Monomer | Onset Oxidation Potential (V) | Absorption Maximum (nm) |

| EEBDD | 0.44 | 486 |

| EETTD | Not specified | Red-shifted absorption edge |

| Polymer | Optical Contrast (%) | Coloration Efficiency (cm² C⁻¹) | Wavelength (nm) |

| PEEBDD | 39.9 | 320.7 | 660 |

| PEETTD | Not specified | Not specified | Not specified |

Advanced Spectroscopic and Structural Characterization of 1,7 Dithia S Indacene 4,8 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 1,7-Dithia-s-indacene-4,8-dione and its derivatives in solution. Both proton (¹H) and carbon (¹³C) NMR provide critical data for confirming molecular structure, identifying substituent positions, and understanding the electronic nature of the core system.

Proton (¹H) NMR for Confirmation of Thiophene (B33073) Fusion and Paratropic Character

Proton NMR is instrumental in confirming the successful fusion of the thiophene rings and provides insight into the electronic characteristics of the s-indacene (B1235719) core. The fusion of electron-rich thiophene rings onto the indacene framework significantly influences the electronic properties of the central ring. researchgate.net This can impart a paratropic character, or antiaromaticity, on the central s-indacene core, a phenomenon that is directly observable through ¹H NMR spectroscopy. researchgate.netresearchgate.net The protons located on this core experience a diagnostic shift in their resonance signals due to the induced magnetic field generated by the paratropic ring current.

Studies on related indacenedithiophene (IDT) systems show that the mode of thiophene fusion (e.g., syn or anti isomers) has a profound effect on the degree of paratropic character and, consequently, the chemical shifts of the core protons. researchgate.net For thiophene-based conjugated polymers, ¹H NMR spectra can sometimes show broad components, which may suggest aggregation behavior in solution. acs.org

Table 1: Representative ¹H NMR Spectral Data for Thiophene-Fused Systems

| Compound Type | Proton | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Thiophene-fused Hexaphyrins | β-protons | 8.46–5.03 | semanticscholar.org |

| Thiophene-fused Hexaphyrins | Thiophene protons | 7.88–7.51 | semanticscholar.org |

| Thiophene-fused Dithiaoctaphyrins | Thienyl-H | 7.58, 6.65 | rsc.org |

| Thiophene-fused Dithiaoctaphyrins | Aromatic-H | 7.42–7.17 | rsc.org |

Carbon (¹³C) NMR for Core and Substituent Identification

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound and its derivatives. Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous identification of the core structure and the position of any substituents. youtube.com

The chemical shifts of the carbonyl carbons (C=O) are particularly diagnostic, typically appearing in the downfield region of the spectrum (around 170-180 ppm or higher). ceon.rsnih.gov The carbons within the thiophene rings have characteristic shifts that confirm the integrity of the fused heterocyclic system. rsc.orgxisdxjxsu.asia Furthermore, the introduction of various substituent groups leads to predictable shifts in the signals of adjacent carbon atoms, which is crucial for confirming the outcome of synthetic modifications. nih.gov In some complex thiophene-based polymers, aromatic carbon signals can be difficult to detect directly due to relaxation effects or aggregation. acs.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Carbon Type | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 160 - 185 | ceon.rs |

| Aromatic/Heteroaromatic (C) | 110 - 150 | rsc.orgxisdxjxsu.asiadiva-portal.org |

| Alkyl (Substituent) | 10 - 40 | rsc.orgdiva-portal.org |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Absorption Spectroscopy

UV-Vis-NIR spectroscopy is a fundamental technique for probing the electronic transitions within the conjugated π-system of this compound and its derivatives. nih.govshimadzu.com The absorption of light in this region corresponds to the excitation of electrons from lower to higher energy molecular orbitals. gia.edu

Analysis of Absorption Maxima and Band Shifts (e.g., Bathochromic Shifts)

The parent this compound framework and its derivatives typically exhibit strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. ontosight.ai The position of the absorption maximum (λmax) is highly sensitive to the molecular structure.

A key phenomenon observed in the study of these compounds is the bathochromic shift (or red shift), which is a shift of the absorption maximum to a longer wavelength. researchgate.net This shift is commonly induced by:

Extending the π-conjugation: Adding more fused rings or conjugated substituents to the core structure.

Introducing electron-donating or electron-withdrawing groups: Modifying the electronic density within the molecule. nih.gov

For example, indacenedithiophenes exhibit red-shifted absorbance maxima compared to their all-carbon analogs. researchgate.netresearchgate.net Theoretical studies on related donor-acceptor molecules predict that structural modifications to the core can lead to significant bathochromic shifts, with λmax values increasing by over 40 nm in some cases. nih.gov

Table 3: Absorption Maxima (λmax) for Selected Thiophene-Fused Systems

| Compound Class | Substituents | λmax (nm) | Reference |

|---|---|---|---|

| Thiophene-fused Dithiaoctaphyrin | meso-(4-methylphenyl) | 354, 414, 439, 555, 598, 649, 709 | rsc.org |

| Thiophene-fused Hexaphyrin | Varies | Shows solvent-dependent shifts | semanticscholar.org |

| DBD-based Molecules (Theoretical) | Core-modified | Up to 776 | nih.gov |

Correlation with Electronic Structure and Conjugation Length

The UV-Vis absorption spectrum is directly correlated with the molecule's electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The absorption of a photon promotes an electron from the HOMO to the LUMO, and the energy of this transition (the HOMO-LUMO gap) is inversely proportional to the wavelength of the absorbed light. diva-portal.org

The planar, conjugated structure of this compound facilitates extensive π-electron delocalization. ontosight.aiontosight.ai Increasing the effective conjugation length of the molecule, for instance by adding conjugated substituents, decreases the HOMO-LUMO energy gap. This smaller energy gap requires less energy (i.e., a longer wavelength of light) to induce the electronic transition, resulting in a bathochromic shift in the absorption spectrum. diva-portal.orgnih.gov This principle is fundamental in tuning the optical properties of these materials for applications in organic electronics, such as organic photovoltaics and field-effect transistors. ontosight.ai

X-ray Diffraction Analysis for Solid-State Structure Elucidation

While NMR provides the structure in solution, X-ray diffraction, particularly single-crystal X-ray diffraction (SCXRD), is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as π-stacking.

For conjugated molecules like this compound, X-ray analysis is crucial for confirming the planarity of the fused ring system. ontosight.ai A high degree of planarity is essential for effective π-orbital overlap between adjacent molecules in the solid state, which in turn is critical for efficient charge transport in organic electronic devices. Crystal structures of related thiophene-fused expanded porphyrins have confirmed their distinct, often distorted, conformations which govern their aromatic or antiaromatic character. semanticscholar.org Powder X-ray diffraction (PXRD) can also be used to characterize the crystallinity and phase purity of bulk material. mdpi.com

Table 4: Contribution of X-ray Diffraction to Structural Analysis

| Information Provided | Significance | Reference |

|---|---|---|

| Molecular Geometry | Unambiguously confirms bond connectivity, bond lengths, and angles. | mdpi.com |

| Molecular Conformation | Determines the planarity or distortion of the fused ring system. | semanticscholar.org |

| Solid-State Packing | Reveals intermolecular interactions like π-π stacking and hydrogen bonds. | mdpi.com |

| Absolute Stereochemistry | Determines the absolute configuration of chiral molecules. | mdpi.com |

Molecular Conformation and Geometric Parameters

The core structure of this compound consists of a benzene (B151609) ring fused with two thiophene rings, resulting in a planar, conjugated system. ontosight.ai Computational studies on derivatives, such as a reference molecule (WR) where the core is 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione, provide insight into the molecule's geometry. semanticscholar.orgrsc.org These studies indicate that the central core maintains a high degree of planarity, which is crucial for electronic delocalization. The planarity is often described by dihedral angles, with values close to zero indicating a flatter molecule. For instance, in a series of modified W-shaped molecules based on this core, the dihedral angles were found to be very small, confirming their planar nature. semanticscholar.org

The table below presents computed geometric parameters for a reference molecule (WR) containing a dithia-s-indacene-dione core, illustrating typical bond lengths and near-planar conformation.

| Molecule | Central C-C Bond Length (Å) | Dihedral Angle (θ) |

| WR | 1.41 | 0.0022 |

| W1 | 1.40 | 0.0008 |

| W2 | 1.40 | 0.0629 |

| W3 | 1.41 | 0.2507 |

| W4 | 1.41 | 0.0155 |

| Data sourced from a computational study on W-shaped benzodithiophenedione-based small molecular acceptors. semanticscholar.org |

Bond Length Alternation and Delocalization Features

The extent of electron delocalization in conjugated systems like this compound can be inferred from the degree of bond length alternation (BLA)—the difference in length between adjacent carbon-carbon single and double bonds. Lower BLA values suggest a more delocalized, aromatic-like system. In derivatives designed for organic solar cells, the bond length at the junction of donor and acceptor fragments was found to be between 1.40–1.41 Å. rsc.org This value, intermediate between a typical single (≈1.48 Å) and double (≈1.34 Å) bond, indicates significant electronic delocalization and effective charge transfer capabilities across the molecule. rsc.org The extensive conjugation resulting from the delocalization of π-electrons is a key feature of this class of molecules. semanticscholar.org

Intermolecular Interactions and Crystal Packing Motifs (e.g., Face-to-Face Packing)

In the solid state, the planar nature of the this compound framework promotes significant intermolecular interactions, particularly π-π stacking or face-to-face packing. These interactions are critical for charge transport in organic electronic devices. The way molecules pack in a crystal structure can also induce slight deformations from perfect planarity, such as "wave" and "saddle" shapes. rsc.org

Studies on related, larger acene systems have shown that upon one-electron oxidation, the resulting radical cations can form exceptionally stable π-dimer dications, even at room temperature. researchgate.net This dimerization, driven by the coupling of radical cations, is a powerful example of intermolecular interaction that profoundly influences the material's electronic and optical properties. researchgate.net The formation of such dimers can be facilitated by a high excess of counterions in solution. researchgate.net

Cyclic Voltammetry and Electrochemistry

Cyclic voltammetry is a pivotal technique for probing the redox behavior of this compound, providing data on its electron-accepting and donating capabilities.

Investigation of Redox Processes (e.g., Two-Electron Reduction, One-Electron Oxidation)

The electrochemical behavior of this class of compounds is characterized by both reduction and oxidation processes. The central dione (B5365651) unit functions as an electron acceptor, typically undergoing reversible or quasi-reversible reduction. In many quinone-like systems, this can occur as a two-electron process or as two distinct one-electron steps, forming a stable semiquinone radical anion intermediate. researchgate.net

Conversely, the electron-rich thiophene rings can be oxidized. Heteroleptic coordination compounds incorporating related dithiolene ligands exhibit successive dithiolene-based oxidation processes. acs.org The oxidation process is often a one-electron event, generating a radical cation. ncert.nic.in In some complex systems, multiple redox events can be observed within the potential window of the experiment, highlighting the ability of the molecule to exist in several stable oxidation states. researchgate.net The stability of the electrochemically generated species, such as a phthalazine-1,4-dione, can be influenced by the solvent environment. ias.ac.in

Determination of Redox Potentials

Redox potentials quantify the ease with which a molecule is oxidized or reduced and are crucial for designing materials for electronic applications. While specific data for the unsubstituted parent compound is not detailed in the provided sources, studies on closely related derivatives offer valuable insights. The potentials are typically reported versus a reference electrode, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

The following table summarizes redox potentials for compounds containing similar structural motifs.

| Compound/Moiety | Process | Potential (V vs Fc/Fc⁺) | Reference |

| Heteroleptic Pt-dithiolene Complex | 1st Dithiolene Oxidation | +0.14 | acs.org |

| Heteroleptic Pt-dithiolene Complex | 2nd Dithiolene Oxidation | +0.97 | acs.org |

| Pyrrolo-annelated IF-DTF | Oxidation | +0.56 | researchgate.net |

| Pyrrolo-annelated IF-DTF | Irreversible Oxidation | +1.07 | researchgate.net |

| Note: These values are for derivatives and structurally related compounds, not the parent this compound. |

These potentials indicate the energy levels of the frontier molecular orbitals (HOMO and LUMO) and are essential for predicting charge transfer behavior between different materials in a device.

Evaluation of Electronic Coupling Properties

Electronic coupling refers to the interaction between electronic states on adjacent molecules or molecular fragments. Strong electronic coupling is a prerequisite for efficient charge transport in organic semiconductors.

Intramolecular Coupling: The planar, conjugated structure of this compound ensures strong intramolecular electronic coupling between the donor (thiophene) and acceptor (dione) parts of the molecule. This is evidenced by the delocalized nature of the frontier molecular orbitals (HOMO and LUMO) and the charge-transfer character of its optical absorptions. semanticscholar.orgrsc.org

Intermolecular Coupling: In the solid state, the propensity for face-to-face packing leads to significant intermolecular electronic coupling. The strength of this coupling, which dictates charge mobility, is highly sensitive to the distance and orientation between adjacent molecules in the crystal lattice. The formation of π-dimers in the radical cation state is a direct consequence of strong intermolecular electronic interactions. researchgate.net Computational analysis of HOMO and LUMO energy levels in modified structures is a common method to assess and tune these electronic properties for specific applications. rsc.org

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable analytical technique for the unambiguous confirmation of the molecular weight and elemental composition of novel synthetic compounds. This method provides the high mass accuracy necessary to distinguish between molecules with the same nominal mass but different elemental formulas. In the structural elucidation of this compound and its derivatives, HR-MS plays a critical role in verifying the successful synthesis of the target molecules.

The parent compound, this compound, possesses a molecular formula of C₁₀H₄O₂S₂. Its monoisotopic mass is calculated to be 219.9653 Da. mdpi.comnii.ac.jp HR-MS analysis of this compound would be expected to yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm) of error. This level of precision is crucial for confirming the elemental composition and, by extension, the molecular structure.

While specific HR-MS data for this compound is not extensively detailed in publicly available literature, the characterization of closely related fused thiophene systems heavily relies on this technique. For instance, in the synthesis of various thieno[3,2-b]thiophene (B52689) derivatives, HR-MS is routinely employed to confirm the identity of the products. beilstein-journals.org The data is typically presented as a comparison between the calculated exact mass for the expected molecular formula and the experimentally found m/z value.

For example, in the synthesis of a related thieno[3,2-b]thiophene derivative with the formula C₁₂H₉OS₂, the calculated m/z for the protonated molecule [M+H]⁺ is 233.0089, with the HR-MS analysis finding a value of 233.0094. beilstein-journals.org This close correlation provides strong evidence for the successful synthesis of the intended molecule. Similarly, for a derivative with the formula C₁₆H₁₁OS₂, the calculated [M+H]⁺ is 283.0246, and the found value is 283.0250. beilstein-journals.org

The ionization technique used in conjunction with HR-MS, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can influence the type of ion observed (e.g., [M+H]⁺, [M+Na]⁺, or M⁺•). lbl.govmdpi.comnih.gov Regardless of the ionization method, the high resolution of the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) ensures that the measured mass is sufficiently accurate to confirm the molecular formula. mdpi.comalgimed.com

The following table presents hypothetical HR-MS data for this compound and a representative derivative, illustrating the expected precision of this technique.

| Compound Name | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ |

| This compound | C₁₀H₄O₂S₂ | 220.9730 | 220.9728 |

| 2,6-Dibromo-1,7-dithia-s-indacene-4,8-dione | C₁₀H₂Br₂O₂S₂ | 378.7940 | 378.7935 |

Computational and Theoretical Investigations of Electronic Structure and Properties

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in the theoretical study of 1,7-Dithia-s-indacene-4,8-dione, providing a framework to understand its structural and electronic characteristics at the atomic level.

The planarity of the molecular structure is a critical factor influencing the electronic properties of conjugated systems. nih.gov Geometry optimization calculations using DFT methods, such as B3LYP with a 6-31G+(d,p) basis set, are performed to determine the most stable conformation of this compound and its derivatives. scirp.org For instance, in a study on related W-shaped benzodithiophenedione-based acceptors, the planarity of the molecular backbone was a key consideration for efficient charge transport. rsc.orgsemanticscholar.org The degree of planarity, often influenced by noncovalent intramolecular interactions, directly impacts conjugation and charge transfer efficiency. nih.gov

Table 1: Computational Methods for Geometry Optimization

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-31G+(d,p) | Geometry optimization and conformational analysis of benzothiazole (B30560) derivatives. scirp.org |

| Density Functional Theory (DFT) | MPW1PW91/6-31G(d,p) | Used for calculating reorganization energies based on optimized geometries. semanticscholar.org |

| Density Functional Theory (DFT) | B3LYP | Employed for geometry optimization in studies of conjugated polymers. arxiv.org |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic and optical properties of a molecule. nih.gov The energy levels of these frontier orbitals dictate the molecule's ability to donate or accept electrons. For derivatives of this compound, the distribution of HOMO and LUMO across the molecular framework is a key area of investigation. nih.govrsc.orgsemanticscholar.org In many donor-acceptor systems, the HOMO is localized on the donor unit, while the LUMO is on the acceptor unit. arxiv.org This separation is fundamental to charge transfer processes. For example, in one study, the HOMO and LUMO energies for a reference molecule containing a 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione core were calculated to be -5.77 eV and -3.51 eV, respectively. rsc.orgsemanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences a molecule's electronic absorption and emission properties. nih.govnih.gov A smaller band gap generally leads to absorption at longer wavelengths. scielo.org.mx The HOMO-LUMO gap of systems incorporating the this compound core can be tuned by modifying the molecular structure, such as by introducing different donor or acceptor groups. nih.govresearchgate.net For instance, a reference molecule with a 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione central unit exhibited a band gap of 2.26 eV. rsc.org The strategic design of related molecules has led to narrower band gaps, which is desirable for applications in organic solar cells. nih.gov

Table 2: Frontier Orbital Energies and Band Gaps of a Reference Molecule

| Molecular Orbital | Energy (eV) |

| HOMO | -5.77 rsc.orgsemanticscholar.org |

| LUMO | -3.51 rsc.orgsemanticscholar.org |

| Band Gap (Egap) | 2.26 rsc.org |

The distribution of electron density in the HOMO and LUMO provides insight into the pathways for charge transfer within the molecule. In many donor-acceptor molecules based on similar structures, the HOMO and LUMO charge densities are localized on the main backbone, indicating effective conjugation. scielo.org.mx For instance, in some designed molecules, the LUMO shows an equal distribution of electron densities on the core component, spacer units, and surrounding acceptor fragments, which is beneficial for charge transport. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

TD-DFT is a powerful computational method used to investigate the excited-state properties of molecules, such as their absorption spectra. units.itrsc.org

TD-DFT calculations are employed to simulate the UV-Vis absorption spectra of this compound and its derivatives. acs.org These simulations provide information on the maximum absorption wavelength (λmax) and the corresponding excitation energies (Ex). rsc.orgsemanticscholar.org The choice of the functional and basis set is critical for obtaining results that correlate well with experimental data. acs.org For example, in a study of related small molecule acceptors, TD-DFT calculations were used to predict the absorption spectra in both the gaseous phase and in a solvent, showing how molecular modifications can lead to a redshift in the absorption maxima. nih.govacs.org

Oscillator Strengths and Light-Harvesting Efficiency

The efficacy of a molecule in organic solar cells is critically dependent on its ability to absorb light, a property quantified by its light-harvesting efficiency (LHE). LHE is directly related to the oscillator strength (f), which represents the probability of an electronic transition occurring upon light absorption. A higher oscillator strength indicates a more efficient transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org

The relationship between LHE and oscillator strength is defined by the equation:

LHE = 1 - 10⁻ᶠ acs.org

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the oscillator strengths for molecules like this compound and its derivatives. For a series of W-shaped benzodithiophenedione-based small molecule acceptors, modifications to the terminal acceptor moieties were shown to significantly impact oscillator strength and, consequently, LHE. rsc.org For instance, derivatives with stronger electron-withdrawing end groups exhibited higher oscillator strengths, leading to LHE values approaching 0.9996, a significant improvement over reference compounds. nih.govresearchgate.net These computational findings underscore the strategy of molecular engineering to enhance the light-absorbing capabilities of materials based on the this compound core for photovoltaic applications. rsc.org

| Molecule | Calculated Oscillator Strength (f) | Calculated Light-Harvesting Efficiency (LHE) |

|---|---|---|

| Reference Molecule (WR) | Not Specified | ~0.978 - 0.9991 |

| Derivative W3 | Higher than WR | >0.9991 |

| Derivative W6 | Highest in Series | ~0.9996 |

| Derivative Db4 | Not Specified | 0.9992 |

| Derivative Db5 | Not Specified | 0.9996 |

Note: The data represents values for derivatives of the core structure, as reported in theoretical studies. rsc.orgnih.govresearchgate.net

Analysis of Aromaticity, Antiaromaticity, and Spin States

Nucleus-Independent Chemical Shift (NICS) Calculations for Ring Current Tropicities

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity or antiaromaticity of a cyclic molecule. github.io It involves placing a "ghost" atom, typically at the geometric center of a ring (NICS(0)) and at a certain distance above the ring plane, e.g., 1 Å (NICS(1)). nih.govmdpi.com The computed magnetic shielding value at this point, with its sign reversed, serves as the NICS value.

Negative NICS values indicate a diatropic ring current, which is a hallmark of aromaticity.

Positive NICS values denote a paratropic ring current, signifying antiaromaticity. kiku.dk

For a polycyclic system like this compound, NICS calculations can reveal the local aromaticity of each individual ring. The central pentalene-like core is expected to have antiaromatic character based on Hückel's 4n rule, while the flanking thiophene (B33073) rings are inherently aromatic. NICS calculations on related hetero github.iocirculenes have shown that the central eight-membered ring can exhibit positive NICS values (antiaromatic), while the fused thiophene rings show negative NICS values (aromatic). kiku.dk This method allows for a detailed mapping of electron delocalization and ring currents throughout the molecular framework.

Investigations of Diradical Character and High-Spin Ground States

Molecules with a significant diradical character, arising from a small singlet-triplet energy gap (ΔE S-T), are of great interest for applications in organic electronics and spintronics. researchgate.net For quinoidal systems like this compound, the ground state can be described as a resonance between a closed-shell quinoidal form and an open-shell diradical form.

Theoretical investigations focus on calculating the ΔE S-T to predict the ground state spin. A positive ΔE S-T indicates a singlet ground state, while a negative value would suggest a triplet (high-spin) ground state. The diradical character (y) is often estimated from the occupation numbers of the HOMO and LUMO in unrestricted calculations. While many diradicaloids are designed to have a singlet ground state, tuning the molecular structure by introducing specific heteroatoms or functional groups can stabilize the triplet state, leading to materials with high-spin ground states. researchgate.net

Charge Transport Characteristics

Calculation of Reorganization Energies (Internal and External)

The charge transport efficiency in organic semiconductors is fundamentally linked to the reorganization energy (λ). This energy represents the structural relaxation that occurs when a molecule changes its charge state (from neutral to ionized or vice versa). Lower reorganization energy facilitates faster charge hopping between molecules and thus higher charge mobility.

The total reorganization energy is composed of two parts:

Internal Reorganization Energy (λ_int): This is the energy required to change the geometry of a single molecule from its neutral-state equilibrium geometry to its ion-state equilibrium geometry, and vice versa. It is calculated using the potential energy surfaces of the neutral and charged species. shuaigroup.net

External Reorganization Energy (λ_ext): This component arises from the polarization of the surrounding medium in response to the change in charge on the molecule. Its calculation is more complex, involving the consideration of the molecular packing and electronic polarization of the environment.

| Compound Type | Substitution | Effect on Reorganization Energy (λ) |

|---|---|---|

| Indolocarbazoles | Chlorination (specific positions) | Decrease |

| Triarylamine Derivatives | Varies with substituent/position | Can increase or decrease |

| TIPS-TAP | Fluorination (4F) | Increase |

| TIPS-TAP | Chlorination (4Cl) / Bromination (4Br) | Slight Decrease/No significant change |

Prediction of Charge Carrier Mobilities

The charge carrier mobility (µ), a key parameter determining the performance of organic electronic devices, is not a directly measurable property of an isolated molecule but is a characteristic of the bulk material. However, theoretical calculations on individual molecules and their assemblies can provide valuable predictions of charge mobility. These predictions are typically based on Marcus theory, which describes the charge hopping process between adjacent molecules in a material. The charge transfer rate (k) is dependent on two primary factors: the electronic coupling (or transfer integral, V) between neighboring molecules and the reorganization energy (λ) of the individual molecule.

The reorganization energy is composed of two components: the internal reorganization energy (λ_int), which arises from the geometric relaxation of the molecule upon gaining or losing an electron, and the external reorganization energy (λ_ext), which is due to the polarization of the surrounding medium. While λ_ext is challenging to calculate accurately, λ_int can be readily computed using quantum chemical methods such as Density Functional Theory (DFT). A smaller reorganization energy generally leads to a higher charge transfer rate and, consequently, higher charge carrier mobility.

While no specific theoretical studies predicting the charge carrier mobilities for this compound have been reported, research on analogous s-indacene (B1235719) and thieno-acene derivatives provides a framework for understanding its potential. For instance, studies on hexaaryl-s-indacene derivatives have shown that substituents can modulate their molecular orbitals and that some derivatives exhibit moderate hole mobility in OFETs. acs.orgnih.gov Similarly, theoretical investigations on thieno[2,3-b]benzothiophene derivatives have predicted hole mobilities as high as 0.28 cm²/V·s, highlighting the potential of this class of materials for hole transport. rsc.org

For this compound, it is anticipated that the rigid and planar structure would facilitate π-π stacking in the solid state, leading to significant electronic coupling. The presence of sulfur atoms and carbonyl groups would influence the reorganization energy. To illustrate the type of data generated in such studies, a hypothetical data table for this compound and its derivatives is presented below, based on typical values found in the literature for similar compounds.

Table 1: Hypothetical Predicted Charge Transport Properties of this compound Derivatives

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Predicted Hole Mobility (µh) (cm²/V·s) | Predicted Electron Mobility (µe) (cm²/V·s) |

| This compound | 0.25 | 0.30 | 0.1 - 0.5 | 0.01 - 0.1 |

| 2,6-Dimethyl-1,7-dithia-s-indacene-4,8-dione | 0.23 | 0.28 | 0.2 - 0.7 | 0.05 - 0.2 |

| 2,6-Diphenyl-1,7-dithia-s-indacene-4,8-dione | 0.28 | 0.35 | 0.05 - 0.3 | 0.005 - 0.05 |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the listed compounds. They are intended to represent the typical range of properties predicted for similar organic semiconductor materials.

Electronic Band Structure Calculations for Extended Lattice Systems

While molecular properties provide insights into the behavior of individual molecules, understanding the electronic properties of a material as a whole requires the study of its extended lattice system. Electronic band structure calculations are a powerful tool to investigate the periodic arrangement of molecules in a crystal. These calculations reveal the energy bands that electrons can occupy and the band gap, which is the energy difference between the highest occupied band (valence band) and the lowest unoccupied band (conduction band). The nature of the band structure determines whether a material is a conductor, semiconductor, or insulator.

For organic semiconductors like this compound, the interactions between molecules in the crystalline state lead to the formation of energy bands from the discrete molecular orbitals. The width of these bands is related to the strength of the intermolecular electronic coupling. Wider bands generally correspond to lower effective masses for charge carriers and thus higher mobilities. The shape of the band structure can also indicate the dimensionality of charge transport within the material.

Although specific electronic band structure calculations for this compound are not available in the literature, studies on related materials demonstrate the methodology. For instance, band structure calculations for indacenodibenzothiophenes have been used to understand their charge transport properties. rsc.org These calculations often employ DFT with periodic boundary conditions to model the crystalline solid.

The results of such calculations typically include a band structure diagram, which plots the energy of the electronic states as a function of momentum in the Brillouin zone, and the density of states (DOS), which shows the number of available electronic states at each energy level. A hypothetical band structure and DOS diagram for crystalline this compound would likely show a relatively flat valence band and conduction band, characteristic of molecular crystals, with a band gap in the range of 2-3 eV, consistent with a semiconductor.

Derivatization and Functionalization Strategies for Property Tuning

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic character of the 1,7-dithia-s-indacene-4,8-dione framework can be profoundly altered by introducing substituents that either donate or withdraw electron density. This modulation is fundamental to controlling the optoelectronic properties of the resulting molecules.

For instance, in a study of W-shaped small molecular acceptors using a 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione central unit, researchers systematically replaced the terminal acceptor groups to create seven new molecules (W1–W7). rsc.org The reference molecule (WR) was end-capped with 2-(5,6-difluoro-2-methylene-3-oxo-indan-1-ylidene)-malononitrile. By substituting this with other innovative electron-withdrawing groups, significant changes in optoelectronic properties were achieved. rsc.org This approach of modifying terminal groups is a powerful method to fine-tune energy levels and absorption characteristics for specific applications, particularly in the development of non-fullerene acceptors for OSCs. rsc.org

The introduction of electron-donating or electron-withdrawing groups directly influences the energy levels of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Attaching strong electron-withdrawing groups tends to lower both HOMO and LUMO energy levels, while electron-donating groups tend to raise them. The difference between these two levels determines the HOMO-LUMO energy gap (Egap), a critical parameter that dictates the molecule's absorption spectrum and its potential performance in electronic devices. rsc.orgacs.org

Similar principles apply when the central core itself is modified. In a study where the core of a reference molecule (DBD-4F) was systematically replaced, the resulting molecules showed a wide range of FMO energies and band gaps. nih.gov For example, molecule Db7, which contained a 4,10-dimethyl-4,10-dihydro-1,7-dithia-4,10-diaza-dicyclopenta[a,h]anthracene-5,11-dione core, had the highest HOMO level (-5.28 eV) and one of the lowest band gaps, indicating easier charge transfer. acs.orgnih.gov These results underscore that the strategic placement of electronegative atoms and fused rings can effectively lower the band gap. acs.org

| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (Egap) (eV) |

|---|---|---|---|

| WR | -5.77 | -3.51 | 2.26 |

| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (Egap) (eV) |

|---|---|---|---|

| DBD-4F (Reference) | -5.32 | -3.28 | 2.04 |

| Db1 | -5.51 | -3.42 | 2.09 |

| Db2 | -5.35 | -3.30 | 2.05 |

| Db3 | -5.41 | -3.34 | 2.07 |

| Db4 | -5.30 | -3.99 | 1.31 |

| Db5 | -5.40 | -3.28 | 2.12 |

| Db6 | -5.43 | -3.26 | 2.17 |

| Db7 | -5.28 | -3.36 | 1.92 |

Alkyl, Alkenyl, and Alkynyl Functionalization

Attaching hydrocarbon chains (alkyl, alkenyl, alkynyl) is a widely used method to influence the physical properties of conjugated materials without drastically changing their fundamental electronic structure.

The introduction of bulky substituents at key positions, such as the 4- and 8-positions of the s-indacene (B1235719) skeleton, is a common strategy. In studies of related indenofluorene and diindenoanthracene scaffolds, bulky (triisopropylsilyl)ethynyl groups have been used. researchgate.net For the related 2,3,6,7-tetrahydro-s-indacene-1,5-dione (B13026594) system, a variety of aryl substituents have been successfully introduced at the 4,8-positions, including phenyl, o-tolyl, m-tolyl, 2-methoxyphenyl, and naphthalenyl groups. mdpi.com This demonstrates the synthetic accessibility of these positions for incorporating large, sterically demanding groups. Such functionalization is crucial for tuning the molecule's behavior in the solid state.

The primary purpose of adding bulky alkyl or silylethynyl groups is to enhance the material's processability, particularly its solubility in common organic solvents. Good solubility is essential for solution-based fabrication techniques like spin-coating or inkjet printing.

Furthermore, these bulky groups have a profound impact on molecular packing in the solid state. By creating steric hindrance, they can prevent excessive intermolecular aggregation and control the distance and orientation between adjacent molecules. researchgate.net This control is vital because strong π–π stacking interactions can influence charge transport properties. For instance, while close packing can be beneficial for charge mobility, overly strong associations can sometimes be detrimental. The introduction of bulky groups provides a handle to moderate these interactions and optimize the morphology for efficient device performance. researchgate.net

Isomeric Modifications for Performance Optimization

Isomeric control is a fundamental strategy in the molecular engineering of organic semiconductor materials, enabling the fine-tuning of electronic properties and device performance without altering the chemical formula. In the context of dithia-s-indacene-dione systems, the strategic rearrangement of the thiophene (B33073) rings and their fusion mode to the central indacene core can lead to significant variations in molecular geometry, electronic structure, and intermolecular packing, which in turn dictate the material's performance in electronic applications.

The structural diversity of indacenodithiophenes (IDTs) and their derivatives is significantly influenced by the position of the sulfur atoms and the fusion pattern of the thiophene rings. researchgate.net This gives rise to various regioisomers, each possessing a unique set of photophysical and electrochemical characteristics. Research into related dihydro-as-indacenodithiophene (DIDT) diketones, which are isomers of the s-indacene-based structures, reveals that the mode of thiophene ring fusion has a profound impact on the material's properties. researchgate.net For instance, the direction of the thiophene ring fusion can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

In diketone derivatives, the proximity of the carbonyl groups, as dictated by the isomeric form, also plays a crucial role. In isomers where carbonyl groups are in close proximity, antibonding interactions between the carbonyl oxygen atoms can destabilize the LUMO levels. researchgate.net This effect demonstrates how subtle changes in the intramolecular arrangement of functional groups can lead to significant modifications in the electronic landscape of the molecule.

The performance of organic field-effect transistors (OFETs) is highly sensitive to the isomeric structure of the active material. Studies on isomers of azulene (B44059) and indacenodithiophene (IDT)-based compounds have shown a dramatic difference in charge carrier mobility. sioc-journal.cn Two synthesized isomers, differing only in the connection point of the azulene unit to the IDT core, exhibited hole mobilities that varied by two orders of magnitude, with values of 4.14 × 10⁻³ cm²·V⁻¹·s⁻¹ and 1.05 × 10⁻⁵ cm²·V⁻¹·s⁻¹, respectively. sioc-journal.cn This substantial difference underscores the critical influence of isomerism on the solid-state packing and intermolecular electronic coupling, which are paramount for efficient charge transport.

Furthermore, investigations into dithieno Current time information in Bangalore, IN.nih.govthiazine isomers have shown that the mode of thiophene annelation can cause significant shifts in redox potentials, ranging from a large cathodic shift of 340 mV to an anodic shift of 130 mV relative to phenothiazine. d-nb.info This wide range of tunability highlights the power of isomeric design in tailoring the electron-donating or -accepting character of a material. The delocalization of the radical cation, a key factor in determining electrochemical properties, is also heavily dependent on the isomeric constitution. d-nb.info

The following table summarizes research findings on how isomeric modifications in related dithiophene-based fused ring systems affect their electronic properties and performance.

| Compound Class/Isomer | Key Structural Difference | Impact on Properties | Research Finding |

| dihydro-as-indacenodithiophene (DIDT) Diketones | Mode of thiophene ring fusion (e.g., para-type vs. meta-type) | Affects HOMO/LUMO energy levels. researchgate.net | Isomers with proximate carbonyl groups show destabilized LUMO levels due to antibonding interactions. researchgate.net |

| Azulene-Indacenodithiophene (IDT) Isomers | Connection point of the azulene unit to the IDT core. sioc-journal.cn | Drastically alters hole mobility in OFETs. sioc-journal.cn | Isomer 1 exhibited a hole mobility of 4.14 × 10⁻³ cm²·V⁻¹·s⁻¹, while Isomer 2 showed 1.05 × 10⁻⁵ cm²·V⁻¹·s⁻¹. sioc-journal.cn |

| Dithieno Current time information in Bangalore, IN.nih.govthiazine Isomers | Thiophene-thiazine annelation mode (e.g., syn-anti vs. anti-anti). d-nb.info | Produces a broad range of redox potentials. d-nb.info | The anti-anti isomer possesses the most extended delocalization and the lowest oxidation potential in the series. d-nb.info |

Applications As Functional Materials in Organic Electronics and Beyond

Organic Solar Cells (OSCs)

The quest for efficient and stable non-fullerene acceptors (NFAs) has led researchers to explore a variety of molecular architectures. The 1,7-dithia-s-indacene-4,8-dione scaffold has proven to be a valuable component in designing such materials for organic photovoltaics.

In the architecture of bulk heterojunction (BHJ) solar cells, an intimate mixture of electron donor and electron acceptor materials forms the active layer where charge separation occurs. co-ac.comresearchgate.net The electron-deficient characteristics of the this compound core make it an effective electron acceptor unit.

Derivatives of this compound have been utilized as the central acceptor core (A1) in complex non-fullerene acceptors with an A2-D-A1-D-A2 structure. nih.gov In this design, the central dithia-s-indacene-dione unit is flanked by donor (D) fragments, which are in turn connected to peripheral acceptor parts (A2). nih.gov This modular design allows for precise tuning of the molecule's electronic and optical properties. nih.gov For instance, a reference molecule known as WR incorporates a 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione central core to serve as the primary electron-accepting unit within the larger molecular framework. nih.govrsc.org The planar, conjugated structure of the core is promising for applications in organic photovoltaics (OPVs). ontosight.ai

Theoretical studies based on derivatives of this compound have demonstrated the potential for achieving high-performance metrics. By modifying the end-cap acceptors on a molecule with a dithia-s-indacene-dione core, new small molecular acceptors have been designed. When paired with the polymer donor PTB7-Th, these molecules are predicted to yield high Voc and FF values, as detailed in the table below. nih.govresearchgate.net

| Acceptor Molecule | Central Core | Donor Material | Calculated VOC (eV) | Calculated FF |

| W6 | 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione (modified) | PTB7-Th | 1.48 | 0.9131 |

| W7 | 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione (modified) | PTB7-Th | 1.51 | 0.9144 |

This table presents theoretically calculated photovoltaic parameters for newly designed small molecular acceptors containing a dithia-s-indacene-dione derivative core. nih.govresearchgate.net

Further research involving the modification of related benzodithiophenedione-based molecules has also shown significant improvements in photovoltaic parameters. For example, newly designed molecules, Db4 and Db5, achieved remarkably high open-circuit voltages of 1.64 eV and 1.67 eV and fill factors of 0.9198 and 0.9210, respectively. nih.govresearchgate.net These results underscore the potential of engineering molecules with dithia-s-indacene-dione and related cores for high-efficiency organic solar cells. nih.gov

A primary goal in solar cell technology is to maximize the absorption of the solar spectrum. uni-bayreuth.de Organic dyes can act as light-harvesting sensitizers, absorbing photons and transferring the energy to generate charge carriers. The design of sensitizers with high extinction coefficients across a broad range of wavelengths is crucial for improving the optical density of solar cells. uni-bayreuth.de

The rise in efficiency for non-fullerene acceptor-based solar cells is partly attributed to their superior light-harvesting capabilities and wide absorption in the UV-visible spectrum. nih.gov Materials incorporating the this compound core can be engineered to have a narrow band gap and a broad absorption spectrum, which are desirable properties for a light-harvesting material. researchgate.netresearchgate.net Theoretical studies have highlighted high light-harvesting efficiency (LHE) as a key indicator of performance, with some designed molecules based on related structures achieving LHE values approaching 0.9996. nih.govresearchgate.net

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics, such as displays and sensors. nih.govnih.gov The performance of an OFET is critically dependent on the semiconductor material used for the active channel.

The this compound molecule possesses a planar, conjugated structure, which makes it a promising candidate for use as an organic semiconductor material in OFETs. ontosight.ai In an OFET, the semiconductor layer facilitates charge transport between the source and drain electrodes, modulated by a voltage applied to the gate electrode. mdpi.com Depending on their inherent properties, these materials can be designed to transport positive charges (p-type), negative charges (n-type), or both (ambipolar). mdpi.com The introduction of electron-deficient groups, a characteristic of the dione (B5365651) core, is a strategy often used to achieve lower LUMO energy levels, which is beneficial for n-type materials. mdpi.com

High charge carrier mobility (µ) is a critical performance metric for OFETs, as it dictates the switching speed and current output of the device. nih.gov Mobility is heavily influenced by the chemical structure of the semiconductor and the degree of intermolecular π-orbital overlap in the solid state. nih.gov

Key design strategies for enhancing charge carrier mobility focus on creating materials that can form well-ordered molecular arrangements. These strategies are particularly relevant to materials incorporating the this compound core.

| Design Strategy | Intended Effect | Reference |

| Extend π-Conjugated System | Increases intra-chain charge transport. | mdpi.com |

| Ensure Backbone Planarity | Enhances π-π stacking and intermolecular charge hopping. | mdpi.com |

| Promote Ordered Packing | Facilitates efficient pathways for charge carriers to move through the material. | nih.gov |

The inherent planarity of the this compound core is a favorable structural feature that aligns with these design principles. ontosight.ai By promoting a torsion-free backbone conformation, such rigid and planar units can lead to exceptional charge carrier mobility even in materials with limited long-range crystalline order. nii.ac.jp For example, polymers based on the related indacenodithiophene (IDT) unit have achieved hole mobilities as high as 3.6 cm² V⁻¹ s⁻¹. nii.ac.jp

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (OLETs)

The core structure of this compound, also known as benzo[1,2-b:5,4-b']dithiophene-4,8-dione, and its isomers are recognized as versatile precursors for creating semiconducting organic materials. lookchem.comnih.gov While direct application of the unsubstituted compound in OLEDs is not extensively documented, its derivatives are noted for their potential in this area. For instance, the isomeric 2,6-dithia-s-indacene-4,8-dione (B8244585) is cited for its potential to enhance the efficiency, brightness, and color quality of OLEDs. lookchem.com

The utility of this class of compounds stems from their electronic properties, which can be finely tuned through chemical modification. ossila.com Polymeric compounds based on electron-poor polycyclic heteroaryl groups, a category that includes the dithia-s-indacene-4,8-dione core, are developed for use as organic semiconductors in optoelectronic devices like OLEDs and organic light-emitting transistors (OLETs). google.com These materials are designed to optimize charge transport, recombination, and light emission, which are critical processes for device performance. google.com The development of soluble derivatives further enables fabrication through cost-effective solution processing. google.com

Electrochromic Materials

Electrochromism involves a reversible change in a material's optical properties when subjected to an external voltage. pkusz.edu.cn Materials based on the dithia-s-indacene-4,8-dione framework are actively investigated for their potential in electrochromic devices, such as smart windows and low-power displays. purdue.edu

Design and Application of D-A-D Type Isomeric Monomers

A prevalent strategy in designing high-performance electrochromic polymers is the use of a donor-acceptor (D-A) architecture. pkusz.edu.cnsioc-journal.cn The this compound core and its isomers, such as benzo[1,2-b:4,5-b']dithiophene-4,8-dione, serve as excellent electron-acceptor (A) units due to their electron-deficient nature. rsc.orgnih.gov These are often combined with electron-donating (D) moieties to create D-A-D type monomers.

Research has shown that subtle changes in molecular structure, such as the orientation of the sulfur atom in the thiophene (B33073) ring, can significantly impact the resulting material's optical and electrochemical properties. rsc.org For example, two pairs of D-A-D isomeric monomers, ETTD, EBDD, EETTD, and EEBDD, were designed based on a benzodithiophene-4,8-dione acceptor core. These monomers were engineered by altering the thiophene ring's orientation and the molecular backbone's conjugation length, demonstrating a powerful method for tuning material properties. rsc.org Similarly, polymers based on a benzo[1,2-c:4,5-c']dithiophene-4,8-dione acceptor have been synthesized for electrochromic applications. researchgate.netresearchgate.net

These D-A-D monomers can be polymerized, often via electrochemical methods, to form thin films on electrodes. rsc.orgnih.gov The resulting polymers exhibit multiple reversible redox states, which lead to distinct color changes, making them highly suitable for electrochromic devices. nih.govmdpi.com

| Monomer Type | Acceptor Core | Donor/Linker Units | Application Focus |

| D-A-D | Benzo[c] rsc.orgrsc.orgnih.govthiadiazole | 3,6-bis(hexyloxy)thieno[3,2-b]thiophene | Neutral green to blue switching electrochromic polymer. pkusz.edu.cn |

| D-π-A-π-D | Benzo[lmn] lbl.govacs.orgphenanthroline-1,3,6,8(2H,7H)-tetraone (NDI) | Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) / Thienylene | NIR electrochromism with a rich color palette. nih.gov |

| D-A-D | Benzodithiophene-4,8-dione | Ethylenedioxythiophene (EDOT) | Investigation of isomeric effects on electrochromic performance. rsc.org |

| D-A | Quinoxaline | Triphenylamine | D-A type electrochromic polymers. sioc-journal.cn |

Optimization of Optical Contrast and Coloration Efficiency

Two key metrics for evaluating electrochromic device (ECD) performance are optical contrast and coloration efficiency (CE). purdue.edu Optical contrast is the difference in transmittance between the colored and bleached states, while coloration efficiency measures how efficiently charge injection leads to an optical density change. nih.govresearchgate.net

The molecular engineering of polymers based on the dithia-s-indacene-4,8-dione motif is a primary strategy for optimizing these parameters. For instance, a polymer derived from a benzo[1,2-b:4,5-b']dithiophene-4,8-dione isomer, PEEBDD, demonstrated a significant optical contrast of 39.9% and a high coloration efficiency of 320.7 cm²/C. rsc.org This highlights how tuning the monomer structure directly impacts the final device performance.

Strategies for optimization include:

Extending Conjugation: Increasing the conjugation length of the polymer backbone can modulate performance. researchgate.net

Balancing Donor-Acceptor Strength: The choice of donor and acceptor units in a D-A polymer significantly affects the material's electronic band gap and color states. rsc.org

Side-Chain Engineering: Modifying side chains on the polymer can improve compatibility with electrolytes, which is crucial for efficient ion exchange and can lead to dramatic improvements in switching speed and contrast. researchgate.net

Electrolyte Composition: The pairing of the polymer with a suitable electrolyte and cation is essential, as improper combinations can suppress ion exchange and hinder performance. researchgate.net

Research has shown that by carefully balancing these factors, it is possible to achieve substantial increases in optical contrast and reductions in switching times, pushing these materials closer to practical application. researchgate.netresearchgate.net

Materials for Spintronics and Organic Magnetism

Spintronics utilizes the spin of an electron, in addition to its charge, to carry information, offering a path to novel data storage and logic devices. chemistryviews.org Organic molecules with high-spin ground states are promising as lightweight, flexible magnetic materials for this emerging technology. rsc.org

Development of Organic Diradicals with High-Spin Ground States